molecular formula C22H29NO3 B3810307 [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone

Cat. No.: B3810307
M. Wt: 355.5 g/mol
InChI Key: OABDARXRXYAUPK-HBFSDRIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,4R)-2-bicyclo[221]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines bicyclic and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone typically involves multiple steps. The starting materials often include bicyclo[2.2.1]hept-5-ene and piperidine derivatives. The key steps in the synthesis may involve:

    Formation of the bicyclic core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Functionalization of the piperidine ring: This involves introducing the hydroxymethyl and phenoxyethyl groups through nucleophilic substitution or other suitable reactions.

    Coupling of the two moieties: This step often requires the use of coupling reagents and catalysts to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and may have similar chemical properties.

    Piperidine derivatives: Compounds with piperidine rings can have similar biological activities and applications.

The uniqueness of this compound lies in its combination of bicyclic and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c24-16-22(10-13-26-19-4-2-1-3-5-19)8-11-23(12-9-22)21(25)20-15-17-6-7-18(20)14-17/h1-7,17-18,20,24H,8-16H2/t17-,18+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABDARXRXYAUPK-HBFSDRIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCOC2=CC=CC=C2)CO)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(CCOC2=CC=CC=C2)CO)C(=O)[C@H]3C[C@H]4C[C@@H]3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone
Reactant of Route 2
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone
Reactant of Route 5
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.